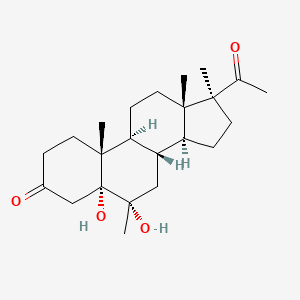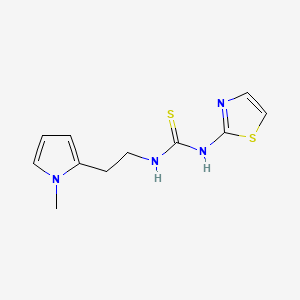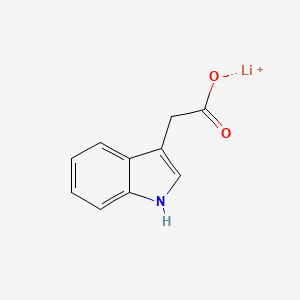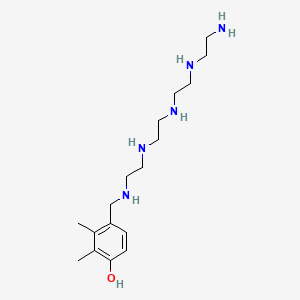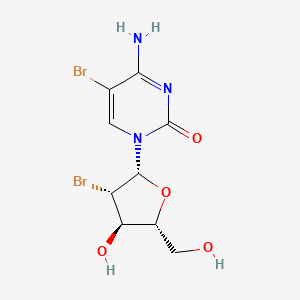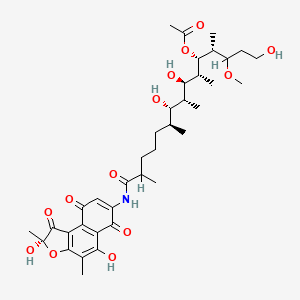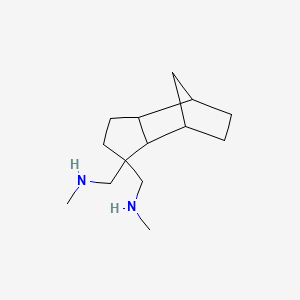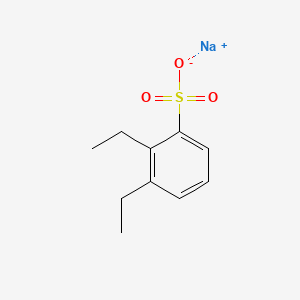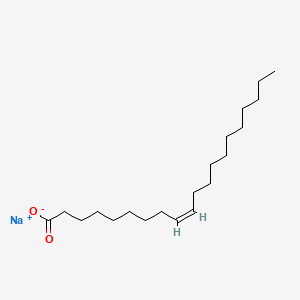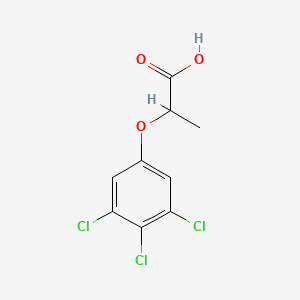
2-(3,4,5-Trichlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trichlorophenoxy)propanoic acid, also known as fenoprop or Silvex, is an organic compound with the chemical formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is an analog of 2,4,5-trichlorophenoxyacetic acid, where the acetic acid side chain is replaced with a propanoic acid group .
Méthodes De Préparation
2-(3,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 3,4,5-trichlorophenol with propanoic acid under high-temperature conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-(3,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution.
Applications De Recherche Scientifique
2-(3,4,5-Trichlorophenoxy)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trichlorophenoxy)propanoic acid involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing abnormal cell elongation and division .
Comparaison Avec Des Composés Similaires
2-(3,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center contributes to its specific biological activity, particularly in the (2R)-isomer . Similar compounds include:
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Propriétés
Numéro CAS |
949-60-0 |
|---|---|
Formule moléculaire |
C9H7Cl3O3 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
2-(3,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |
Clé InChI |
JMWCQMWRGTXVBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


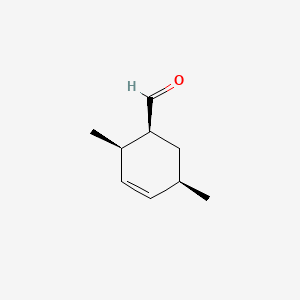
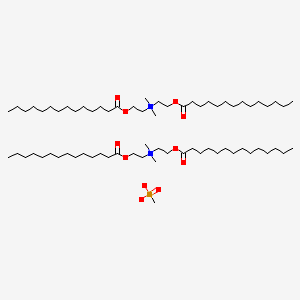
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
